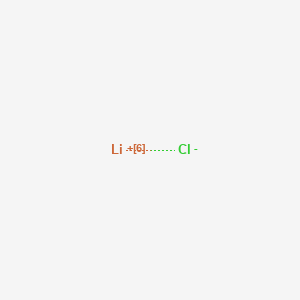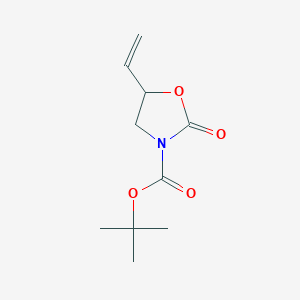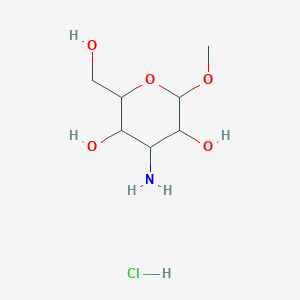
lithium-6(1+);chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium-6(1+);chloride, commonly known as lithium chloride, is a chemical compound with the formula LiCl. It is a white, hygroscopic solid that is highly soluble in water. Lithium chloride is an ionic compound, consisting of lithium cations (Li⁺) and chloride anions (Cl⁻). This compound is notable for its high solubility in polar solvents and its hygroscopic properties, which means it readily absorbs moisture from the air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Lithium hydroxide reacts with hydrochloric acid to produce lithium chloride and water[ \text{LiOH} + \text{HCl} \rightarrow \text{LiCl} + \text{H}_2\text{O} ]
Reaction with Lithium Carbonate: Lithium carbonate reacts with hydrochloric acid to form lithium chloride, carbon dioxide, and water[ \text{Li}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{LiCl} + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrially, lithium chloride is produced by the reaction of lithium carbonate with hydrochloric acid. The resulting solution is evaporated to obtain lithium chloride crystals, which are then separated from the solution .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium chloride undergoes various chemical reactions, including:
Oxidation and Reduction: Lithium chloride can participate in redox reactions, although it is more commonly involved in ionic reactions due to its ionic nature.
Substitution Reactions: Lithium chloride can react with other halides to form different lithium halides. For example, it reacts with sulfuric acid to form lithium sulfate and hydrogen chloride[ 2\text{LiCl} + \text{H}_2\text{SO}_4 \rightarrow \text{Li}_2\text{SO}_4 + 2\text{HCl} ]
Common Reagents and Conditions
Common reagents used in reactions with lithium chloride include sulfuric acid, sodium hydroxide, and other halides. The reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from reactions involving lithium chloride include lithium sulfate, lithium hydroxide, and various lithium halides .
Wissenschaftliche Forschungsanwendungen
Lithium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a desiccant for drying air streams and as a flux in the production of lithium metal by electrolysis.
Biology: Lithium chloride is used in molecular biology for the precipitation of RNA from cellular extracts.
Medicine: Lithium salts, including lithium chloride, are used in the treatment of bipolar disorder due to their mood-stabilizing effects.
Industry: It is used in large dehumidification systems, in the air conditioning industry, and as an electrolyte in lithium-ion batteries
Wirkmechanismus
The precise mechanism of action of lithium chloride in biological systems is not fully understood. it is known to affect several molecular targets and pathways:
Glutamate Receptors: Lithium chloride helps regulate the levels of glutamate between neurons, preventing excessive or insufficient amounts that can lead to mania or depression.
Glycogen Synthase Kinase-3 (GSK-3): Lithium chloride inhibits GSK-3, which is involved in various cellular processes, including the regulation of mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Lithium chloride can be compared with other lithium halides, such as lithium fluoride, lithium bromide, and lithium iodide:
Lithium Fluoride (LiF): Less soluble in water compared to lithium chloride.
Lithium Bromide (LiBr): More hygroscopic and used in air conditioning systems.
Lithium Iodide (LiI): Used in organic synthesis and as a solid-state electrolyte in batteries
Lithium chloride is unique due to its high solubility in polar solvents and its extensive use in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
20227-31-0 |
|---|---|
Molekularformel |
ClLi |
Molekulargewicht |
41.47 g/mol |
IUPAC-Name |
lithium-6(1+);chloride |
InChI |
InChI=1S/ClH.Li/h1H;/q;+1/p-1/i;1-1 |
InChI-Schlüssel |
KWGKDLIKAYFUFQ-HCMAANCNSA-M |
Isomerische SMILES |
[6Li+].[Cl-] |
Kanonische SMILES |
[Li+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


azolidine-2-carboxylic acid](/img/structure/B15088615.png)

![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)

![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)




![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)



